N-((5-(ブチルチオ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)メチル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

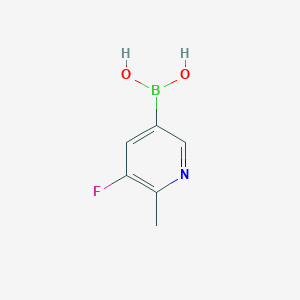

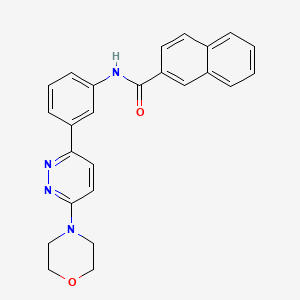

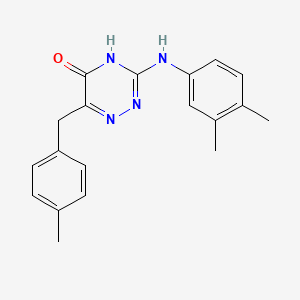

N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.

BenchChem offers high-quality N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- ベンザミド類は、この化合物も含め、その抗酸化の可能性について調査されてきました。研究者は、フリーラジカルを捕捉し、金属イオンをキレート化する能力を評価してきました。 合成された一部のベンザミド誘導体は、標準化合物と比較して、より効果的な抗酸化活性を示しました .

- インビトロ研究では、グラム陽性菌とグラム陰性菌の両方に対するベンザミド化合物の抗菌活性が研究されてきました。 合成された化合物を試験することにより、研究者は新規抗菌剤の潜在的な候補を特定することができます .

- ベンザミド類は、その多様な化学構造により、潜在的な薬物候補として研究されてきました。その用途は、抗腫瘍、抗菌特性から、抗炎症、鎮痛効果まで多岐にわたります。 研究者は、その薬理学的プロファイルを調査し続けています .

- 医療以外に、ベンザミド類は、プラスチック、ゴム、紙、農業などの産業部門で使用されています。 その汎用性は、ラボ以外でも様々な用途で役立ちます .

- ベンザミドベースのデンドリマーは、ユニークな特性を持つ魅力的な高分子です。研究者は、ベンザミド部分を有する高世代デンドリマー前駆体を合成しました。 振動分光法とUV-Vis分光法は、その構造機能を調べるのに役立ちます .

- 一部のN-ベンゾイミダゾール-2イル置換ベンザミド類似体は、GKの活性化のために設計され、評価されてきました。 分子ドッキング研究は、GKタンパク質の異所性部位の残基との相互作用を予測しています .

抗酸化活性

抗菌特性

創薬

工業用途

デンドリマー前駆体

グルコキナーゼ(GK)の異所性調節

作用機序

Target of Action

Similar compounds, such as n-benzimidazol-2yl substituted benzamide analogues, have been found to act as allosteric activators of human glucokinase (gk) . GK plays a crucial role in glucose metabolism and regulation, making it a potential target for the treatment of type-2 diabetes .

Mode of Action

This is achieved through molecular docking investigations, predicting the bonding interactions of these derivatives with the residues in the allosteric site of the GK protein .

Biochemical Pathways

The activation of GK can have significant effects on the biochemical pathways involved in glucose metabolism. GK is a key enzyme in the glycolysis pathway, catalyzing the conversion of glucose to glucose-6-phosphate, the first step in glucose metabolism . By enhancing the activity of GK, these compounds could potentially increase the rate of glucose metabolism, thereby lowering blood glucose levels .

Result of Action

The activation of GK by N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide could potentially lead to an increase in glucose metabolism, resulting in a decrease in blood glucose levels . This could be beneficial in the management of conditions such as type-2 diabetes, where there is a need to regulate blood glucose levels .

Action Environment

The action, efficacy, and stability of N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes. For instance, the presence of a base like lithium diisopropylamide (LDA) has been shown to promote the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .

特性

IUPAC Name |

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-2-3-14-26-20-23-22-18(24(20)17-12-8-5-9-13-17)15-21-19(25)16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCQQLCXDMXQKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

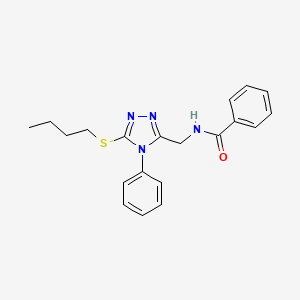

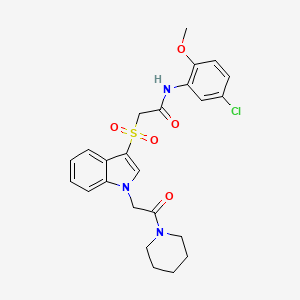

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)

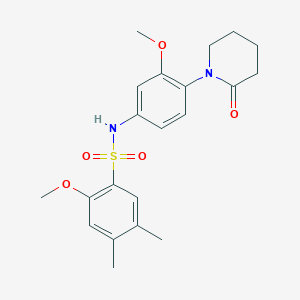

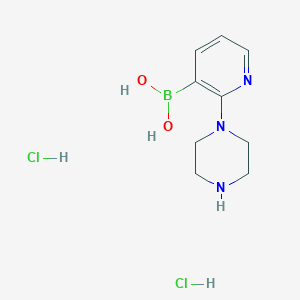

![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)

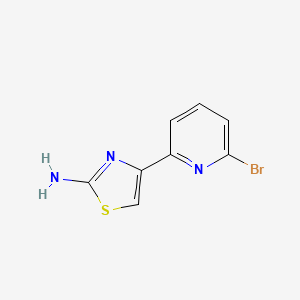

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)